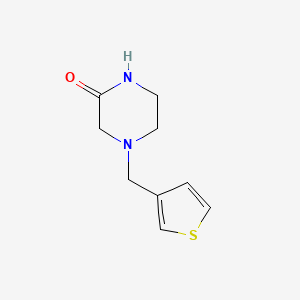

4-(Thiophen-3-ylmethyl)piperazin-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(thiophen-3-ylmethyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-9-6-11(3-2-10-9)5-8-1-4-13-7-8/h1,4,7H,2-3,5-6H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBGQUXSGZARQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 4 Thiophen 3 Ylmethyl Piperazin 2 One and Its Analogues

Established Methodologies for Piperazin-2-one (B30754) Ring Formation

The construction of the piperazin-2-one heterocyclic system is a cornerstone for accessing a wide array of derivatives, including the target compound. Synthetic chemists have developed a multitude of strategies, ranging from classical cyclization reactions to highly sophisticated catalytic and multi-component approaches.

Classical and Contemporary Approaches to Piperazin-2-one Core Synthesis

The synthesis of the piperazin-2-one ring has evolved significantly from traditional multi-step procedures to more efficient and atom-economical modern methods. Classical approaches often rely on the cyclization of pre-functionalized linear precursors, typically derived from α-amino acids and 1,2-diamines. A common strategy involves the intramolecular cyclization of an N-(2-aminoethyl)amino acid derivative. For instance, the reaction of an N-protected ethylenediamine (B42938) with an α-halo-acyl halide, followed by deprotection and cyclization, represents a fundamental route to the piperazin-2-one core.

Contemporary methods have focused on improving efficiency and introducing diversity. One-pot tandem reactions, such as a reductive amination followed by cyclization, have streamlined the synthesis. A notable example is the reaction between N-(2-oxoethyl)amides and α-amino esters under reductive amination conditions, which proceeds through an intramolecular N,N'-acyl transfer to furnish the piperazin-2-one ring in good yields. Another modern approach involves the copper-catalyzed reaction of 1,2-diamines with diazo compounds, which proceeds via a chemoselective carbene insertion at the less nucleophilic amine, followed by an immediate cyclization to form C-substituted piperazinones. nih.gov

These methods provide access to a variety of substituted piperazin-2-one cores, which can then be further functionalized to yield specific analogues. The choice of method often depends on the desired substitution pattern on the heterocyclic ring.

Palladium-Catalyzed Reactions in Chiral Piperazin-2-one Formation

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods for piperazin-2-one synthesis. Palladium-catalyzed reactions have emerged as a powerful tool for establishing stereocenters within the piperazinone scaffold with high levels of control.

One of the most elegant strategies is the asymmetric allylic alkylation. Stoltz and co-workers demonstrated a palladium-catalyzed decarboxylative asymmetric allylic alkylation of differentially N-protected piperazin-2-ones. nih.govnih.gov This method allows for the synthesis of highly enantioenriched piperazin-2-ones bearing tertiary and quaternary stereocenters at the α-position to the carbonyl group. nih.govnih.gov The reaction typically employs a chiral phosphinooxazoline (PHOX) ligand in combination with a palladium source to achieve high yields and enantioselectivities.

Another significant advancement is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. This method provides facile access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. nih.gov The pyrazin-2-ol substrates, existing in tautomeric equilibrium, undergo hydrogenation to deliver the saturated chiral piperazin-2-one ring. nih.gov The practicality of this reaction is highlighted by its scalability and the ability to convert the products into chiral piperazines without loss of optical purity. nih.gov

| Method | Catalyst/Ligand System | Substrate | Key Feature |

| Asymmetric Allylic Alkylation nih.govnih.gov | Pd2(dba)3 / (S)-t-Bu-PHOX | N-protected piperazin-2-one allyl enol carbonates | Forms chiral α-tertiary and quaternary centers. |

| Asymmetric Hydrogenation nih.gov | Pd(TFA)2 / Chiral Ligand (e.g., f-spiroPhos) | Pyrazin-2-ols | Access to chiral 5,6-disubstituted piperazin-2-ones. |

Cascade and Multi-Component Reactions for Piperazin-2-one Construction

To enhance synthetic efficiency and molecular diversity, cascade and multi-component reactions (MCRs) have been developed for the rapid construction of the piperazin-2-one scaffold. These reactions allow for the formation of multiple chemical bonds in a single synthetic operation from three or more starting materials, thereby reducing step count and purification efforts.

A recently developed cascade process involves a metal-promoted transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide. prepchem.comrsc.org This one-pot process forms three new bonds and introduces two points of diversity, making it highly suitable for building libraries of substituted piperazinones. prepchem.comrsc.org The reaction proceeds through a sequence of nucleophilic substitution, palladium-catalyzed oxidative addition, and intramolecular cyclization.

Another powerful approach is the tandem reductive amination-transamidation-cyclization. This one-pot reaction produces substituted piperazin-2-ones from N-(2-oxoethyl)amides and amino acid methyl esters. wikipedia.org The use of a mild reducing agent like sodium triacetoxyborohydride (B8407120) facilitates the initial reductive amination, which is followed by a spontaneous intramolecular acyl transfer and cyclization to yield the final product. wikipedia.org Furthermore, one-pot methodologies combining Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) have been developed to afford 3-aryl/alkyl piperazin-2-ones with high enantiomeric excess from simple aldehydes. nih.gov

Functionalization and Derivatization of the Piperazin-2-one Scaffold

Once the piperazin-2-one core is synthesized, subsequent functionalization is required to produce the target compound, 4-(Thiophen-3-ylmethyl)piperazin-2-one. This involves the selective introduction of the thiophen-3-ylmethyl group onto the N4 nitrogen atom.

Introduction of the Thiophen-3-ylmethyl Moiety: Synthetic Routes and Regioselectivity

The introduction of the thiophen-3-ylmethyl group onto the piperazin-2-one scaffold is typically achieved through standard N-alkylation techniques. The piperazin-2-one ring possesses two distinct nitrogen atoms: the N1 amide nitrogen and the N4 secondary amine nitrogen. Due to the delocalization of the lone pair of electrons on the N1 nitrogen into the adjacent carbonyl group, it is significantly less nucleophilic than the N4 amine nitrogen. Consequently, alkylation reactions occur with high regioselectivity at the N4 position.

Two primary synthetic routes are plausible for this transformation:

Direct N-Alkylation with a Thiophen-3-ylmethyl Halide: This is the most direct approach, involving the reaction of piperazin-2-one with a suitable electrophile such as 3-(bromomethyl)thiophene (B1268036) or 3-(chloromethyl)thiophene. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., K₂CO₃, NaH, or DIPEA) in a polar aprotic solvent like DMF or acetonitrile (B52724). The base deprotonates the N4 amine, generating a more potent nucleophile that subsequently displaces the halide from the thiophene (B33073) derivative. This method is analogous to the widely used N-alkylation of piperazines and other cyclic amines with benzyl (B1604629) halides. google.comechemi.com

Reductive Amination with Thiophene-3-carboxaldehyde: This two-step, one-pot procedure involves the reaction of piperazin-2-one with thiophene-3-carboxaldehyde to form an intermediate iminium ion, which is then reduced in situ to yield the N-alkylated product. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). nih.govnih.gov Reductive amination is a very general and mild method for forming C-N bonds and is widely employed in the synthesis of N-substituted piperazines and related compounds. nih.govnih.gov

| Route | Reagents | Key Advantages |

| Direct N-Alkylation | Piperazin-2-one, 3-(Halomethyl)thiophene, Base (e.g., K₂CO₃) | Straightforward, uses readily available starting materials. |

| Reductive Amination | Piperazin-2-one, Thiophene-3-carboxaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | Mild reaction conditions, high functional group tolerance, avoids quaternization. |

Strategies for N-Substitution on the Piperazin-2-one Ring

Broader strategies for N-substitution on the piperazin-2-one ring allow for the synthesis of a wide range of analogues. The regioselectivity of these substitutions is a key consideration. As mentioned, the N4 position is the primary site of reactivity for electrophiles under neutral or basic conditions.

To achieve substitution at the less reactive N1 amide position, the N4 position must first be protected. Common protecting groups for the N4 amine include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). Once the N4 position is masked, the N1 amide can be deprotonated with a strong base (e.g., NaH, LiHMDS) and subsequently reacted with an electrophile. This orthogonal protection-deprotection strategy enables the synthesis of 1,4-disubstituted piperazin-2-ones. For example, N4-Boc-piperazin-2-one can be alkylated or acylated at the N1 position, followed by the removal of the Boc group to free the N4 position for further functionalization.

The general methods for N-substitution are summarized below:

N4-Alkylation: Achieved via reaction with alkyl halides or through reductive amination as described for the thiophen-3-ylmethyl group. nih.govresearchgate.net

N4-Arylation: Can be accomplished using palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation with aryl halides.

N4-Acylation: Readily achieved by reacting the piperazin-2-one with acid chlorides or anhydrides in the presence of a base.

N1-Substitution: Requires prior protection of the N4-amine, followed by deprotonation of the N1-amide with a strong base and reaction with an electrophile.

These strategies provide a versatile toolkit for the medicinal chemist to systematically explore the structure-activity relationships of the piperazin-2-one scaffold by introducing a wide variety of substituents at both nitrogen positions.

Methods for Modification of the Thiophene Ring System

The thiophene ring within this compound and its analogues is a versatile scaffold amenable to various chemical modifications, allowing for the exploration of structure-activity relationships in medicinal chemistry. nih.gov The reactivity of the thiophene ring towards electrophilic substitution is generally higher than that of benzene, enabling reactions such as halogenation and sulfonation. nih.gov

Electrophilic Aromatic Substitution:

One of the primary methods for modifying the thiophene ring is through electrophilic aromatic substitution. The sulfur atom in the thiophene ring has two lone pairs of electrons, with one pair participating in the aromatic system, which makes the ring electron-rich and susceptible to electrophilic attack. nih.gov Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the thiophene ring can be achieved using various reagents. These halogenated derivatives serve as key intermediates for further functionalization through cross-coupling reactions.

Sulfonation: Treatment with sulfur trioxide or related reagents can introduce a sulfonic acid group onto the thiophene ring.

Friedel-Crafts Acylation and Alkylation: While alkylation can be challenging, acylation of the thiophene ring is a more common transformation, introducing acyl groups that can be further modified. nih.gov

The position of substitution on the thiophene ring is influenced by the directing effects of the existing substituents and the reaction conditions.

Cross-Coupling Reactions:

Halogenated thiophene analogues are valuable precursors for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby expanding the chemical diversity of the piperazin-2-one analogues.

Metal-Catalyzed and Base-Promoted Heterocyclization:

Recent advances in synthetic methodology have provided efficient routes to substituted thiophenes through the cyclization of functionalized alkynes containing a sulfur atom. mdpi.com These methods, which can be catalyzed by metals or promoted by bases, offer a regioselective and atom-economical approach to constructing the thiophene ring with a desired substitution pattern in a single step. mdpi.com

Table 1: Examples of Thiophene Ring Modifications and Corresponding Reagents

| Modification Type | Reagent(s) | Resulting Functional Group |

| Bromination | N-Bromosuccinimide (NBS) | Bromo (-Br) |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, aryl, or vinyl group |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Acyl group |

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods for the synthesis of chiral piperazin-2-ones is of significant interest due to the importance of stereochemistry in determining the biological activity of drug candidates. dicp.ac.cnnih.gov Asymmetric catalysis and the use of chiral auxiliaries or chiral pool starting materials are the principal strategies employed to achieve high levels of stereocontrol. dicp.ac.cnnih.gov

Asymmetric Catalysis in Piperazin-2-one Synthesis

Asymmetric catalysis offers an efficient and atom-economical approach to chiral piperazin-2-ones. acs.org Several catalytic systems have been developed for the enantioselective synthesis of these heterocyclic scaffolds.

Palladium-Catalyzed Asymmetric Hydrogenation:

A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org This method has been shown to be scalable and the resulting chiral piperazin-2-ones can be converted to chiral piperazines without loss of optical purity. dicp.ac.cn

Palladium-Catalyzed Asymmetric Allylic Alkylation:

Another powerful technique is the palladium-catalyzed asymmetric decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. nih.govnih.gov This reaction allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones. nih.gov The resulting products can be further transformed into medicinally relevant analogues. nih.gov

Iridium-Catalyzed Asymmetric Hydrogenation:

Iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones has also been reported as a versatile strategy to access piperazin-2-ones with stereogenic centers at various positions of the heterocycle with good to high levels of stereoselectivity. acs.org

One-Pot Approaches:

More recently, one-pot methodologies combining multiple catalytic steps have been developed. For instance, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been successfully employed for the synthesis of 3-aryl/alkyl piperazin-2-ones in good yields and high enantiomeric excesses. acs.orgresearchgate.net

Table 2: Asymmetric Catalytic Methods for Piperazin-2-one Synthesis

| Catalytic Method | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Palladium-based | Pyrazin-2-ols | Chiral disubstituted piperazin-2-ones | Up to 90% |

| Asymmetric Allylic Alkylation | Palladium-based | Differentially N-protected piperazin-2-ones | Enantioenriched tertiary piperazin-2-ones | High |

| Asymmetric Hydrogenation | Iridium-based | Unsaturated piperazin-2-ones | Chiral piperazin-2-ones | Good to high |

| One-Pot DROC | Quinine-derived urea | Aldehydes, (phenylsulfonyl)acetonitrile, etc. | 3-Aryl/alkyl piperazin-2-ones | Up to 99% |

Chiral Auxiliary and Chiral Pool Approaches for Stereocontrol

In addition to asymmetric catalysis, classical methods involving chiral auxiliaries and the use of starting materials from the chiral pool remain valuable for the stereoselective synthesis of piperazin-2-ones. nih.govrsc.org

Chiral Auxiliary-Mediated Synthesis:

Chiral auxiliaries can be temporarily incorporated into the piperazin-2-one precursor to direct the stereochemical outcome of a subsequent reaction, such as alkylation. researchgate.net After the desired stereocenter is established, the auxiliary is removed to afford the chiral product. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(-)-phenylglycinol as a chiral auxiliary. rsc.org

Chiral Pool Synthesis:

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials. nih.gov For instance, cis-2,5-disubstituted homochiral piperazines have been synthesized through the regioselective ring-opening of chiral aziridines derived from natural amino acids. rsc.org The synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine from S-phenylalanine is another example of a chiral pool-based synthesis. clockss.orgresearchgate.net

These strategies, while often requiring more synthetic steps compared to catalytic methods, provide reliable access to specific enantiomers of chiral piperazin-2-one analogues.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for determining the atomic and molecular structure of a compound. Each method provides unique information about the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR: This technique would be used to identify the number of different types of protons, their chemical environments, and their proximity to other protons. For 4-(Thiophen-3-ylmethyl)piperazin-2-one, one would expect to observe distinct signals for the protons on the thiophene (B33073) ring, the methylene (B1212753) bridge, and the piperazin-2-one (B30754) ring. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would provide information about adjacent protons.

¹³C NMR: This method detects the carbon atoms in the molecule, providing information on the number of chemically non-equivalent carbon environments. Signals would be expected for the carbons of the thiophene ring, the methylene bridge, the carbonyl group, and the other carbons of the piperazin-2-one ring.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would reveal proton-proton couplings within the thiophene and piperazinone rings, while HSQC would correlate the proton signals with their directly attached carbon atoms, aiding in the definitive assignment of the ¹H and ¹³C spectra.

Mass Spectrometry (MS and Tandem MS, High-Resolution Mass Spectrometry) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming that the synthesized compound has the expected atomic composition (C₉H₁₂N₂OS).

Tandem MS (MS/MS): In tandem MS, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragments would likely arise from the cleavage of the bond between the methylene group and the piperazinone ring, as well as fragmentation of the thiophene and piperazinone rings themselves.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

The C=O (carbonyl) stretch of the amide group in the piperazin-2-one ring.

The N-H stretch of the amide, if present and not fully substituted.

C-H stretches for the aromatic (thiophene) and aliphatic (piperazinone and methylene) protons.

C-N and C-S stretching vibrations.

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for its purity to be accurately assessed.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Purity and Quantitative Analysis

HPLC and UHPLC are the primary techniques for determining the purity of non-volatile organic compounds. A validated method would involve:

Column: A reversed-phase column (e.g., C18) is typically used for compounds of this polarity.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) would be used as the eluent.

Detection: A UV detector would be suitable, as the thiophene ring contains a chromophore that absorbs UV light. The purity of the sample would be determined by integrating the area of the main peak and any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for separating and identifying volatile compounds. Due to the relatively low volatility of this compound, direct analysis by GC-MS might be challenging without derivatization to increase its volatility. If employed, it would provide separation of any volatile impurities and their identification through their mass spectra.

Derivatization Strategies for Enhanced Detection in LC-MS/UV/FLD

The analytical determination of this compound, particularly at trace levels in complex matrices, can present challenges for common analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV), Fluorescence (FLD), or Mass Spectrometry (MS) detectors. The inherent structural properties of the molecule may result in weak UV absorption, lack of native fluorescence, and suboptimal ionization efficiency in MS. To overcome these limitations, derivatization strategies are employed. This involves chemically modifying the analyte pre- or post-chromatographic separation to introduce a moiety that enhances its detectability. sdiarticle4.comnih.gov The primary target for derivatization on the this compound molecule is the secondary amine nitrogen within the piperazin-2-one ring.

Chemical derivatization can significantly improve analytical method performance by:

Introducing a Chromophore: For enhanced UV detection, a group with strong molar absorptivity at a suitable wavelength is attached. researchgate.net

Introducing a Fluorophore: For highly sensitive and selective fluorescence detection, a fluorescent tag is chemically bonded to the molecule. nih.govmdpi.com

Improving Chromatographic Properties: Derivatization can alter the polarity and volatility of the analyte, leading to better retention, resolution, and peak shape on the chromatographic column. thermofisher.com

Enhancing Ionization Efficiency: For LC-MS, derivatization can introduce a readily ionizable group, thereby increasing the signal intensity in the mass spectrometer. nih.govnih.gov

A variety of reagents have been developed for the derivatization of secondary amines, which are directly applicable to this compound. sdiarticle4.comthermofisher.com The choice of reagent depends on the desired detection method and the specific requirements of the analytical problem.

Derivatization for Enhanced UV Detection

While the thiophene ring provides some UV absorbance, sensitivity can be dramatically increased by introducing a potent chromophore. Reagents that react with the secondary amine of the piperazin-2-one ring are ideal for this purpose.

A notable example is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with secondary amines to form a stable, UV-active derivative. jocpr.comresearchgate.netscholarscentral.com This approach has been successfully used for the trace analysis of piperazine (B1678402) in active pharmaceutical ingredients (APIs). jocpr.comjocpr.com The reaction forms a highly conjugated system that absorbs strongly in the UV-visible region, typically around 340 nm. jocpr.com This allows for detection at low levels using standard HPLC-UV or Diode Array Detectors (DAD). jocpr.comresearchgate.net

Table 1: UV-Active Derivatizing Reagents for Secondary Amines

| Reagent | Abbreviation | Target Functional Group | Resulting Derivative | Typical Detection Wavelength |

| 4-Chloro-7-nitrobenzofuran | NBD-Cl | Secondary Amine | NBD-amine adduct | ~340 nm |

| 1-Fluoro-2,4-dinitrobenzene | DNFB | Secondary Amine | Dinitrophenyl (DNP) amine | ~360 nm |

| Benzoyl Chloride | - | Secondary Amine | Benzamide | ~230 nm |

The validation of an HPLC-UV method for piperazine derivatized with NBD-Cl demonstrated linearity and robustness, with a limit of detection (LOD) of 30 ppm and a limit of quantification (LOQ) of 90 ppm, showcasing the effectiveness of this strategy. jocpr.com

Derivatization for Enhanced Fluorescence Detection (FLD)

Fluorescence detection offers superior sensitivity and selectivity compared to UV detection. Derivatization with a fluorogenic reagent is a prerequisite for analyzing non-fluorescent molecules like this compound by HPLC-FLD.

Dansyl Chloride (DNS-Cl) , or 5-dimethylaminonaphthalene-1-sulfonyl chloride, is a widely used reagent that reacts with primary and secondary amines under alkaline conditions to produce intensely fluorescent sulfonamide adducts. sdiarticle4.comlibretexts.org This method has been successfully applied to the determination of piperazine residues in various animal products. nih.govresearchgate.net The resulting dansylated derivatives are stable and can be detected at very low concentrations, often in the nanomole to picomole range. libretexts.org

9-Fluorenylmethyl Chloroformate (FMOC-Cl) is another highly effective reagent for derivatizing primary and secondary amines. thermofisher.comlibretexts.org It reacts with the amine to form a stable, highly fluorescent carbamate. The reaction is typically rapid and can be automated for high-throughput analysis. thermofisher.com The FMOC-derivatives exhibit strong fluorescence, enabling sensitive detection. libretexts.org

Table 2: Fluorescent Derivatizing Reagents for Secondary Amines

| Reagent | Abbreviation | Target Functional Group | Excitation (λex) | Emission (λem) |

| Dansyl Chloride | DNS-Cl | Secondary Amine | ~340 nm | ~525 nm |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Secondary Amine | ~265 nm | ~315 nm |

| 7-Chloro-4-nitrobenzofuran | NBD-Cl | Secondary Amine | ~450 nm | ~540 nm |

A validated HPLC-FLD method for piperazine using pre-column derivatization with dansyl chloride showed good linearity over a concentration range of 20-120 ng/g. nih.gov The intra-day and inter-day precision were high, with relative standard deviations (RSD) below 6.9%, and the accuracy, measured as recovery, ranged from 80.5% to 97.3%. nih.gov

Derivatization for Enhanced LC-MS Detection

Although LC-MS is a powerful technique that often does not require derivatization, strategic chemical modification can still provide significant advantages. For compounds that exhibit poor ionization in electrospray (ESI) or atmospheric pressure chemical ionization (APCI) sources, derivatization can introduce a functional group that is more readily ionized. nih.gov

For example, attaching a group with a permanent positive charge (a quaternary amine) or a group that is easily protonated (like a pyridine (B92270) ring) can substantially enhance the signal in positive-ion ESI-MS. nih.gov Many of the reagents used for UV and FLD derivatization, such as Dansyl-Cl, also improve MS detectability. Dansylated amines are known to ionize efficiently, leading to lower detection limits. nih.gov

While direct LC-MS/MS methods for piperazine derivatives are common, derivatization is considered essential when using Gas Chromatography-Mass Spectrometry (GC-MS) due to the polarity and low volatility of these compounds. mdpi.comnih.gov For LC-MS, the primary benefit of derivatization lies in overcoming matrix effects and improving ionization efficiency for challenging analytes or when ultimate sensitivity is required. nih.gov

Table 3: Summary of Derivatization Strategies and Their Impact

| Detection Method | Goal of Derivatization | Example Reagent | Chemical Reaction | Benefit |

| HPLC-UV | Introduce a strong chromophore | NBD-Cl | Nucleophilic aromatic substitution | Increased molar absorptivity, lower LOD/LOQ. jocpr.com |

| HPLC-FLD | Introduce a fluorophore | Dansyl Chloride | Sulfonamide formation | High sensitivity and selectivity. nih.gov |

| LC-MS | Improve ionization efficiency | Dansyl Chloride | Sulfonamide formation | Enhanced signal intensity, improved S/N ratio. nih.gov |

Structure Activity Relationship Sar and Structural Determinants of Biological Function

Systematic Structural Modification and Structure-Activity Correlations

The biological activity of 4-(Thiophen-3-ylmethyl)piperazin-2-one can be significantly modulated by systematic alterations to its core structure. These modifications primarily involve variations of the thiophen-3-ylmethyl moiety and substitutions on the piperazin-2-one (B30754) ring.

Impact of Thiophen-3-ylmethyl Moiety Variations on Biological Activity

The thiophen-3-ylmethyl group plays a crucial role in the interaction of these compounds with their biological targets, particularly dopamine (B1211576) receptors. Studies on analogous compounds, such as those incorporating a 4-(thiophen-3-yl)benzamide moiety, have demonstrated that the thiophene (B33073) ring is a key contributor to high affinity, especially for the D3 dopamine receptor subtype nih.govmdpi.com.

Variations of the thiophene ring, including its replacement with other heterocyclic or aromatic systems, can have a profound impact on biological activity. For instance, in a series of N-phenylpiperazine analogs, maintaining the thiophene moiety was found to be critical for D3 versus D2 receptor binding selectivity nih.gov. The substitution pattern on the thiophene ring itself is also a determinant of activity. For example, the position of attachment to the piperazine (B1678402) core can influence the binding affinity profiles for both D2 and D3 receptors nih.gov.

Bioisosteric replacement of the thiophene ring with other aromatic systems, such as indole or benzothiophene, has been explored in related piperazine derivatives. In some cases, these modifications have led to compounds with high affinity for dopamine receptors, indicating that while the thiophene ring is favorable, other heterocycles can also be accommodated within the binding pocket of the receptor nih.gov.

| Modification to Thiophen-3-ylmethyl Moiety | Effect on Biological Activity (Dopamine Receptor Affinity) | Reference |

| Replacement with Indole | Can maintain high affinity for D2 and D3 receptors. | nih.gov |

| Replacement with Benzothiophene | Can exhibit high affinity for D2 and D3 receptors. | nih.gov |

| Variation in attachment position to piperazine | Influences binding affinity for D2 and D3 receptors. | nih.gov |

Influence of Piperazin-2-one Ring Substitutions on Target Interactions

Substitutions on the piperazin-2-one ring, particularly at the N-1 and other available positions, are a critical strategy for modulating the pharmacological properties of this class of compounds. The piperazine moiety is a common scaffold in many centrally acting agents, and its substitution patterns are known to significantly influence receptor affinity, selectivity, and pharmacokinetic properties ijrrjournal.com.

In various series of piperazine derivatives targeting dopamine receptors, N-substitution on the piperazine ring has been shown to accommodate a wide range of substituents, including various substituted indole rings, without compromising high affinity nih.gov. The nature of the substituent can fine-tune the selectivity between different dopamine receptor subtypes. For instance, the addition of bulky or electron-withdrawing groups can alter the interaction with the receptor's binding pocket, leading to changes in affinity and functional activity.

| Substitution on Piperazin-2-one Ring | Effect on Biological Activity (Dopamine Receptor Affinity) | Reference |

| N-substitution with substituted indole rings | Can maintain high affinity for D2 and D3 receptors. | nih.gov |

| Linker variation (amide, methylene) for N-substituents | High affinity and selectivity can be maintained. | nih.gov |

Role of Stereochemistry in Modulating Biological Activity

Stereochemistry is a fundamental aspect of drug design, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. In the context of piperazine derivatives, the introduction of chiral centers can lead to significant differences in binding affinity and functional activity at their biological targets.

For instance, studies on chiral piperazine-containing compounds have demonstrated that enantiomers can display differential activity at D2 and D3 dopamine receptors. In one example, the (-)-enantiomer of a potent racemic compound exhibited higher affinity at both D2 and D3 receptors compared to its (+)-enantiomer nih.gov. This highlights the stereospecific nature of the interaction between the ligand and the receptor's binding site. The specific three-dimensional arrangement of atoms in one enantiomer may allow for more favorable interactions, such as hydrogen bonding or hydrophobic interactions, leading to enhanced binding affinity and potency.

Computational Approaches to SAR Elucidation

Computational methods are invaluable tools for understanding the complex structure-activity relationships of drug candidates and for guiding the rational design of new, more potent, and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. For piperazine and piperidine derivatives with activity at dopamine and serotonin receptors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied nih.gov.

These models can provide insights into the steric and electronic requirements for optimal receptor binding. For example, a 3D-QSAR study on D2 receptor antagonists identified key structural features necessary for high affinity, demonstrating the predictive power of such models nih.gov. Although a specific QSAR model for this compound is not yet available in the public domain, the application of these methods to a series of its analogs would be a logical step in elucidating the precise structural determinants of its activity.

Molecular Field Analysis and Pharmacophore Generation

Molecular field analysis, a component of 3D-QSAR, helps to visualize the regions around a molecule where steric bulk or electrostatic charge is favorable or unfavorable for activity. This information is crucial for designing new analogs with improved properties.

Molecular Interactions and Mechanistic Investigations of 4 Thiophen 3 Ylmethyl Piperazin 2 One Analogues

Identification and Characterization of Biological Targets

The initial step in understanding the pharmacological profile of 4-(thiophen-3-ylmethyl)piperazin-2-one analogues involves the identification and characterization of their biological targets. This is typically achieved through a combination of in vitro screening assays, enzyme inhibition studies, and receptor binding assays.

In Vitro Screening Assays for Target Identification

A variety of in vitro screening assays are employed to identify the biological targets of thiophene-piperazinone derivatives and to assess their potential therapeutic applications. These assays often involve testing the compounds against a panel of cancer cell lines, microorganisms, or other biological systems to determine their cytotoxic, antimicrobial, or other biological activities.

One common approach is the use of cytotoxicity assays to evaluate the antiproliferative effects of these compounds against human cancer cell lines. For instance, a series of piperazine-incorporated novel anticancer agents were evaluated for their in-vitro cytotoxicity against a panel of three cancer cell lines: A-549 (human lung carcinoma), HCT-116 (colon cancer), and MIAPaCa-2 (pancreatic cancer). researchgate.net Similarly, novel N-substituted piperazine-tethered thiophene-3-carboxamide (B1338676) selenides were assessed for their antiproliferative potential against selected human cancer cell lines, with two compounds, 17i and 18i, displaying significant cytotoxicity against HCT116 and A549 cancer cell lines, respectively. nih.gov

In addition to cancer cell lines, antimicrobial screening is also a valuable tool for identifying biological targets. A study on N,N′-disubstituted piperazine (B1678402) conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) tested the compounds for their antimicrobial activity, which indicated significant antibacterial activity against gram-negative strains, particularly E. coli. mdpi.com

Furthermore, anthelmintic activity screening has been used to investigate the potential of piperazine derivatives. A series of 1,4-disubstituted piperazine derivatives were investigated in vitro against Eisenia fetida, with all tested compounds exhibiting promising anthelmintic activity at a minimal dose. ijprs.com

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 17i | HCT116 | 4.82 ± 0.80 |

| 18i | A549 | 1.43 ± 0.08 |

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Studies on this compound analogues have revealed their potential to inhibit a variety of enzymes, including kinases and cholinesterases.

A notable target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) kinase. A series of asymmetrical piperazine-tethered trisubstituted thiophene-3-carboxamide selenide derivatives were synthesized and evaluated for their EGFR kinase inhibitory activity. One compound, 18i, demonstrated remarkable inhibition of EGFR kinase with an IC50 concentration of 42.3 nM. nih.gov

Another enzyme of interest is tyrosinase, which is involved in melanin (B1238610) biosynthesis. A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were designed and assayed against tyrosinase from Agaricus bisporus. The most potent compounds exhibited IC50 values in the range of 1.5-4.6 μM, proving to be more potent than the reference compound kojic acid (IC50 = 17.8 μM). nih.gov

Furthermore, thiophene-based heterocyclic compounds have been investigated for their ability to inhibit cholinesterases. A series of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives were evaluated for their in vitro enzyme inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide was identified as the best AChE inhibitor with a Ki of 19.88 ± 3.06 µM, while 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-ylmethanone showed the highest inhibitory activity against BChE with a Ki of 13.72 ± 1.12 µM. nih.gov

| Compound Class | Enzyme Target | Inhibitory Concentration |

|---|---|---|

| Piperazine-tethered thiophene-3-carboxamide selenides | EGFR Kinase | IC50 = 42.3 nM (for compound 18i) |

| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanones | Tyrosinase (Agaricus bisporus) | IC50 = 1.5-4.6 µM |

| 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamides | Acetylcholinesterase (AChE) | Ki = 19.88 ± 3.06 µM |

| 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamides | Butyrylcholinesterase (BChE) | Ki = 13.72 ± 1.12 µM |

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of compounds for specific receptors, providing insights into their potential pharmacological effects. Analogues of this compound have been investigated for their ability to bind to various receptors, particularly those in the central nervous system.

Studies on heterocyclic analogues of the 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol series have shown affinity for dopamine (B1211576) D2 and D3 receptors. A benzo[b]thiophene derivative, in particular, exhibited high affinity for both D2 and D3 receptors, with Ki values of 76.9 nM and 1.69 nM, respectively. researchgate.net

In the context of the opioidergic system, a study on thiazole-piperazine derivatives demonstrated that these compounds exert centrally and peripherally mediated antinociceptive effects by activating the opioid system. researchgate.net This suggests that the piperazine moiety, in combination with other heterocyclic systems like thiophene (B33073), can be a key pharmacophore for interacting with opioid receptors.

| Receptor | Ki (nM) |

|---|---|

| Dopamine D2 | 76.9 |

| Dopamine D3 | 1.69 |

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms of action of this compound analogues is essential for their development as therapeutic agents. This involves investigating how these compounds modulate cellular pathways and affect various biochemical processes.

Cellular Pathway Modulation by Piperazin-2-one (B30754) Derivatives

Piperazin-2-one derivatives have been shown to modulate several cellular pathways, particularly those involved in cell survival and proliferation. A key mechanism that has been identified is the induction of apoptosis, or programmed cell death, in cancer cells.

Studies on a novel piperazine-containing compound (PCC) demonstrated its ability to induce apoptosis in human liver cancer cells. The compound was shown to trigger both the intrinsic and extrinsic pathways of apoptosis. The intrinsic pathway was evidenced by a significant decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and caspase-3/7. The extrinsic pathway was activated via caspase-8. researchgate.net Furthermore, quantitative analysis of apoptotic stages using Annexin V-FITC/PI double staining validated the apoptotic potential of piperazine-tethered thiophene-3-carboxamide selenide derivatives. nih.gov

In addition to apoptosis induction, some piperazine derivatives have been observed to cause cell cycle arrest. The piperazine-containing compound PCC was found to arrest the cell cycle in the G1 phase in human liver cancer cells. researchgate.net

Investigations into Biochemical Processes

The biological activities of this compound analogues are underpinned by their influence on various biochemical processes. These include the modulation of inflammatory responses and antioxidant activities.

Certain thiophene derivatives have been shown to modulate inflammatory pathways. For example, methoxy-substituted thiophene derivatives were found to negatively regulate the expression of the pro-inflammatory cytokines TNF-α and IL-8. This was accompanied by the inhibition of the activation of key signaling proteins in inflammatory pathways, namely ERK, p38, and NF-κB. encyclopedia.pub

Antioxidant activity is another important biochemical process influenced by this class of compounds. A study on (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide (B32628) hydrochloride and their sulfonamide derivatives revealed that they possess antioxidant properties. nih.gov Similarly, a mixture of 4H-1,4-benzothiazine and substituted piperazine was examined for its antioxidant activity and was found to be a potential antioxidant material.

Computational Molecular Modeling for Binding Mode Analysis

Computational molecular modeling has emerged as an indispensable tool in medicinal chemistry for elucidating the binding modes of novel compounds and understanding their interactions with biological targets at a molecular level. For analogues of this compound, these in silico techniques, including molecular docking and molecular dynamics simulations, provide crucial insights into the structural basis of their activity, guiding further optimization and development of more potent and selective agents.

Molecular Docking Simulations for Ligand-Target Interactions.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This technique is instrumental in understanding the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

In a study of piperazine-thiophene hybrids, the compound 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (B2458286) (PT) was investigated for its potential as an SGLT2 inhibitor. bohrium.com Molecular docking simulations revealed that PT binds favorably to the human SGLT2-MAP17 protein complex (PDB ID: 8HEZ), with a calculated binding energy of -6.93 kcal/mol. bohrium.com The stability of this complex was attributed to multiple noncovalent interactions between the ligand and the receptor's active site. bohrium.com

Similarly, docking studies on a series of thiophene-based N-phenyl pyrazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have demonstrated strong binding affinities. japsonline.com For instance, certain compounds in this series exhibited binding energies as low as -8.8 kcal/mol, indicating a high affinity for the EGFR binding pocket. japsonline.com These computational findings were consistent with the experimental anticancer activities observed for these compounds. japsonline.com

In another investigation targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), novel piperazine–chalcone hybrids and their related pyrazoline analogues were designed and evaluated. researchgate.net Molecular docking studies were performed to predict the binding modes of these compounds within the VEGFR-2 active site, providing a rationale for their observed inhibitory activities, which included IC50 values ranging from 0.57 µM to 1.48 µM. researchgate.net

Furthermore, a series of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes I and II. nih.gov Molecular docking was employed to elucidate the inhibition mechanism, supporting the experimental findings which showed significant inhibitory activity with Ki values in the nanomolar range for all three enzymes. nih.gov The computational results helped to visualize the key interactions between the inhibitors and the amino acid residues in the active sites of these enzymes. nih.gov

The following table summarizes the findings from molecular docking studies on various analogues containing thiophene and piperazine or related heterocyclic scaffolds.

| Compound Class | Target Protein | Docking Score / Binding Energy | Key Findings |

| 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (PT) | SGLT2-MAP17 | -6.93 kcal/mol | Favorable binding stabilized by multiple noncovalent interactions. bohrium.com |

| Thiophene-based N-phenyl pyrazolines | EGFR | -7.6 to -8.8 kcal/mol | Strong binding affinity consistent with experimental anticancer activity. japsonline.com |

| Piperazine–chalcone hybrids | VEGFR-2 | Not specified | Docking supported observed enzyme inhibitory activity (IC50: 0.57–1.48 µM). researchgate.net |

| 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides | AChE, hCA I/II | Not specified | Elucidated inhibition mechanism for potent inhibitors (Ki in nM range). nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability.

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the conformational stability of the ligand within the binding site and for calculating more accurate binding free energies.

For thiophene-containing compounds, MD simulations can reveal how the molecule adapts its conformation to fit optimally within the receptor's active site. These simulations can also highlight the role of water molecules in mediating ligand-protein interactions and provide insights into the flexibility of both the ligand and the protein upon binding.

In the context of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides, computational studies, which often include MD simulations as a follow-up to docking, were performed to support the experimental findings and provide a deeper understanding of the inhibition mechanism. nih.gov By simulating the behavior of the ligand-protein complex in a solvated environment over a period of time, researchers can confirm the stability of the interactions predicted by docking and observe any significant conformational changes that might influence the ligand's activity. The insights gained from these dynamic simulations are invaluable for the rational design of new inhibitors with improved binding affinity and stability. nih.gov

The stability of the docked poses is a critical aspect that MD simulations help to verify. By monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory, researchers can assess whether the ligand remains stably bound in its predicted orientation or if it undergoes significant conformational shifts. This information is vital for validating the docking results and ensuring that the predicted binding mode is a reliable representation of the actual binding event.

Future Research Directions and Emerging Opportunities in 4 Thiophen 3 Ylmethyl Piperazin 2 One Research

Exploration of Novel Synthetic Methodologies and Chemical Library Generation for Piperazin-2-one (B30754) Derivatives

The continued development of novel and efficient synthetic routes is paramount for expanding the chemical space around the 4-(thiophen-3-ylmethyl)piperazin-2-one core. Future research will likely focus on innovative strategies that offer greater diversity, stereocontrol, and efficiency in the synthesis of piperazin-2-one derivatives.

Key areas of exploration include the development of cascade reactions that allow for the construction of the piperazin-2-one ring and the introduction of multiple diversity points in a single step. nih.govresearchgate.net Such methodologies streamline the synthetic process, making it more amenable to the creation of large compound libraries. Furthermore, asymmetric catalytic methods, such as palladium-catalyzed asymmetric hydrogenation, are emerging as powerful tools for accessing chiral piperazin-2-ones with high enantioselectivity. jocpr.comnih.gov One-pot approaches, combining multiple reaction steps without the isolation of intermediates, also represent a promising avenue for the rapid synthesis of these heterocyclic structures. nih.gov

The generation of extensive and diverse chemical libraries based on the piperazin-2-one scaffold is a critical step in the discovery of new lead compounds. scholars.direct Combinatorial chemistry, both in solution-phase and on solid-phase, will continue to be a valuable strategy for producing large numbers of analogues for high-throughput screening. nih.govnih.govresearchgate.net By systematically varying the substituents on the piperazine (B1678402) ring and the thiophene (B33073) moiety, researchers can explore a wide range of chemical properties and biological activities. The integration of computational methods in library design will further enhance the efficiency of this process by prioritizing molecules with favorable "drug-like" properties. nih.gov

| Synthetic Strategy | Description | Potential Advantages |

| Cascade Reactions | Multi-step transformations where subsequent reactions occur in a single pot without the addition of new reagents. | Increased efficiency, reduced waste, and operational simplicity. nih.gov |

| Asymmetric Catalysis | Use of chiral catalysts to produce enantiomerically enriched products. | Access to specific stereoisomers, which can have different biological activities. jocpr.comnih.gov |

| One-Pot Synthesis | Multiple reactions are carried out in a single reaction vessel. | Time and resource-efficient, avoids purification of intermediates. nih.gov |

| Combinatorial Chemistry | Systematic and repetitive covalent connection of a set of different "building blocks" to each other to give a large array of final products. | Rapid generation of large and diverse chemical libraries for screening. scholars.directnih.gov |

Advanced Computational Chemistry Applications

Computational chemistry offers powerful tools to accelerate the discovery and optimization of this compound analogues. By simulating molecular properties and interactions, researchers can gain valuable insights that guide synthetic efforts and biological testing.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can provide a detailed understanding of the electronic structure, stability, and reactivity of this compound and its derivatives. nih.govresearchgate.net These calculations can elucidate the preferred conformations of the molecule, the distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity and potential interactions with biological targets. nih.gov For instance, DFT studies can help rationalize the outcomes of synthetic reactions and predict the sites most susceptible to metabolic transformation. Understanding the electronic properties of the thiophene and piperazin-2-one rings is essential for designing analogues with improved stability and desired reactivity profiles. hakon-art.com

De Novo Design and Virtual Screening for Novel Analogues

De novo design algorithms can be employed to generate novel molecular structures that fit a predefined pharmacophore model or the binding site of a biological target. nih.govnih.gov This approach allows for the exploration of novel chemical space beyond existing compound collections. Virtual screening, on the other hand, involves the computational screening of large libraries of virtual compounds against a specific target. nih.govresearchgate.net High-throughput docking simulations can predict the binding affinity and pose of thousands or even millions of molecules, enabling the prioritization of a smaller, more manageable set of compounds for synthesis and experimental testing. researchgate.netscholars.directmdpi.com These in silico techniques significantly reduce the time and cost associated with the early stages of drug discovery. nih.gov The development of accurate pharmacophore models based on the structural features of active piperazin-2-one derivatives will be instrumental in guiding both de novo design and virtual screening efforts. researchgate.netmdpi.com

| Computational Method | Application in Piperazin-2-one Research | Key Insights |

| Quantum Mechanics (DFT) | Elucidation of electronic structure, conformation, and reactivity. | Prediction of stable conformations, reaction mechanisms, and metabolic "soft spots". nih.govnih.gov |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Identification of key protein-ligand interactions and ranking of potential binders. researchgate.netscholars.direct |

| Virtual Screening | High-throughput computational screening of large compound libraries. | Rapid identification of potential hit compounds for further investigation. nih.govresearchgate.net |

| Pharmacophore Modeling | Identification of essential structural features for biological activity. | Guiding the design of new analogues with improved potency and selectivity. researchgate.netmdpi.com |

| De Novo Design | Generation of novel molecular structures with desired properties. | Exploration of novel chemical scaffolds and optimization of lead compounds. nih.govnih.gov |

Integration with Proteomics and Metabolomics in Chemical Biology Research

To fully understand the biological effects of this compound and its derivatives, it is crucial to identify their molecular targets and elucidate their impact on cellular pathways. The integration of chemical biology tools with proteomics and metabolomics offers a powerful approach to achieve these goals.

Chemical proteomics strategies can be employed for target identification. nih.gov This can involve designing and synthesizing probes based on the this compound scaffold that can be used in affinity-based pull-down experiments from cell lysates. researchgate.net Subsequent identification of the bound proteins by mass spectrometry can reveal the direct molecular targets of the compound.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can provide a snapshot of the metabolic state of a biological system. wiserpub.com By treating cells with this compound and analyzing the resulting changes in the metabolome, researchers can identify metabolic pathways that are perturbed by the compound. mdpi.com This metabolic profiling can offer valuable clues about the compound's mechanism of action and potential off-target effects. nih.govresearchgate.net The combination of proteomics and metabolomics data will provide a comprehensive understanding of the cellular response to this class of compounds, facilitating the development of more selective and effective therapeutic agents.

Development of Advanced Analytical Techniques for Complex Biological Matrices

The ability to accurately and sensitively quantify this compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates is essential for preclinical and clinical studies. mdpi.com Future research will focus on the development and validation of robust analytical methods to support pharmacokinetic, pharmacodynamic, and toxicological evaluations.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in biological fluids due to its high sensitivity, selectivity, and speed. nih.gov The development of specific and validated LC-MS/MS methods for this compound will be a priority. This includes optimizing sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances from the biological matrix and enrich the analyte. scholars.direct Chromatographic conditions will need to be fine-tuned to achieve good separation from endogenous components and potential metabolites. mdpi.com

For compounds like piperazin-2-ones that may lack a strong chromophore, derivatization strategies can be employed to enhance their detection by UV or fluorescence detectors in high-performance liquid chromatography (HPLC). researchgate.netjocpr.com Furthermore, gas chromatography-mass spectrometry (GC-MS) can also be a viable technique for the analysis of these compounds, often after appropriate derivatization to increase their volatility. hakon-art.com The continuous evolution of analytical instrumentation and methodologies will undoubtedly contribute to a more thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogues.

| Analytical Technique | Application | Key Considerations |

| LC-MS/MS | Quantitative analysis in plasma, urine, and tissues. | High sensitivity and selectivity; requires careful method development and validation. nih.govmdpi.com |

| HPLC-UV/Fluorescence | Quantitative analysis, often requiring derivatization. | Readily available instrumentation; derivatization can add complexity. researchgate.netjocpr.com |

| GC-MS | Analysis of volatile or derivatized compounds. | Good for structural elucidation; may require derivatization for non-volatile compounds. hakon-art.com |

| Sample Preparation (SPE/LLE) | Extraction and purification from biological matrices. | Crucial for removing interferences and improving sensitivity. scholars.direct |

Q & A

Q. What are the recommended methods for synthesizing 4-(Thiophen-3-ylmethyl)piperazin-2-one, and how can reaction conditions be optimized?

Answer: Synthesis of this compound typically involves nucleophilic substitution or amide coupling reactions. For example:

- Step 1: React piperazin-2-one with a thiophen-3-ylmethyl halide (e.g., bromide or chloride) in a polar aprotic solvent (e.g., DMF or DCM) using a base like triethylamine to deprotonate the piperazine nitrogen.

- Step 2: Optimize reaction parameters:

- Temperature: 50–80°C to balance reaction rate and byproduct formation.

- Solvent: Use anhydrous DMF for improved solubility of intermediates.

- Catalyst: Employ coupling agents like HOBt/TBTU for enhanced efficiency (see analogous piperazine derivatives in ).

Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC or LC-MS .

Q. How should researchers characterize the structural conformation of this compound?

Answer: Use a combination of spectroscopic and computational methods:

- X-ray crystallography: Employ SHELX software () for crystal structure determination. Prepare high-quality crystals via slow evaporation in solvents like methanol/water.

- DFT calculations: Apply density-functional theory (e.g., B3LYP/6-31G*) to model puckering dynamics of the piperazine ring (see for methodology).

- NMR analysis: Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the thiophene and piperazine regions.

Correlate computational predictions (e.g., ring puckering coordinates from ) with experimental data to validate the structure .

Q. What safety protocols are critical when handling this compound in the lab?

Answer: Refer to safety guidelines for analogous piperazin-2-one derivatives ():

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods for synthesis and purification steps to avoid inhalation of vapors.

- Storage: Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation.

- Spill management: Neutralize with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Answer:

- Molecular docking: Use software like GOLD () to simulate interactions with target receptors (e.g., MDM2/p53 or neurotransmitter GPCRs). Parameterize the force field with partial charges derived from DFT calculations ().

- Pharmacophore mapping: Identify key functional groups (thiophene sulfur, piperazine carbonyl) as hydrogen-bond acceptors or hydrophobic moieties.

- ADMET prediction: Estimate pharmacokinetic properties (e.g., logP, BBB permeability) using QSAR models. Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound?

Answer:

- Verify computational parameters: Re-examine basis sets (e.g., switch from 6-31G* to def2-TZVP) or solvent models (e.g., implicit vs. explicit) in DFT calculations ().

- Replicate experiments: Conduct crystallographic studies () to confirm conformational discrepancies (e.g., piperazine ring puckering vs. DFT models).

- Statistical analysis: Apply Bayesian inference to quantify uncertainty in docking scores or spectroscopic assignments .

Q. What strategies can be used to explore the biological mechanism of action of this compound?

Answer:

- Receptor profiling: Screen against kinase panels or GPCR libraries using radioligand binding assays.

- Enzyme inhibition studies: Test activity against acetylcholinesterase or monoamine oxidases via spectrophotometric assays (e.g., Ellman’s method for thiocholine detection).

- Cellular assays: Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines. Compare with structurally related MDM2 inhibitors () to infer shared pathways .

Q. How can researchers optimize the synthetic yield of this compound for scale-up?

Answer:

- Design of Experiments (DoE): Use response surface methodology to optimize variables (temperature, solvent ratio, catalyst loading).

- Continuous flow chemistry: Transition from batch to microreactor systems to improve heat/mass transfer and reduce side reactions.

- In-line monitoring: Implement PAT tools (e.g., FTIR or Raman spectroscopy) for real-time reaction tracking.

Document scalability challenges (e.g., exotherms during thiophene coupling) and mitigate via controlled addition rates .

Q. What crystallographic techniques are suitable for analyzing polymorphs of this compound?

Answer:

- Single-crystal XRD: Grow crystals in varied solvents (e.g., acetonitrile vs. ethanol) to isolate polymorphs. Refine structures using SHELXL ().

- PXRD: Compare experimental patterns with Mercury-generated simulations to confirm phase purity.

- Thermal analysis: Pair DSC/TGA data with crystallography to correlate polymorph stability with lattice energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.